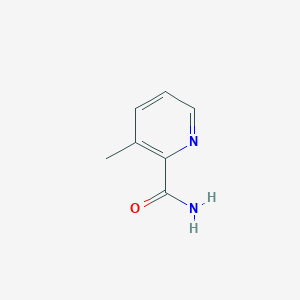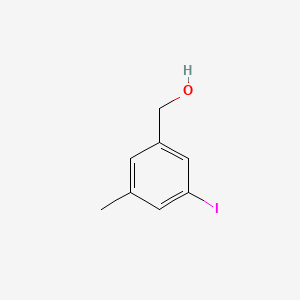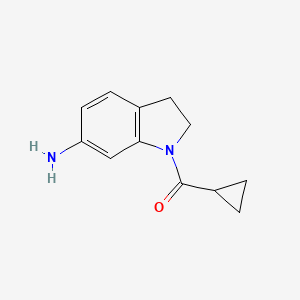
1-(Cyclopropylcarbonyl)indolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 1-(Cyclopropylcarbonyl)indolin-6-amine consists of a cyclopropylcarbonyl group attached to the 1-position of an indolin-6-amine . The molecular formula is C12H14N2O, and the molecular weight is 202.25 g/mol .Physical And Chemical Properties Analysis
1-(Cyclopropylcarbonyl)indolin-6-amine is a white to off-white solid with a molecular weight of 202.25 g/mol. It has a melting point of 149-151 °C, and a boiling point of 528.3±40.0 °C at 760 mmHg. It has moderate solubility in water and is stable under normal laboratory conditions.科学的研究の応用
Methods of Application
Synthesis of indole derivatives often involves complex organic reactions, where the indole ring system is functionalized to enhance biological activity. Techniques like Umpolung have been utilized to achieve C2-functionalization of indoles .
Results
These compounds exhibit a range of pharmacological properties such as antiviral, anti-inflammatory, and anticancer activities. Specific derivatives have shown inhibitory activity against influenza A and other viruses .
Methods of Application: The compound is used in reactions that form complex molecular architectures, often involving annelation of five-membered rings to existing benzene rings bearing appropriate functionality .
Results: The development of these pathways has led to the synthesis of indole derivatives with less complex substitution patterns, which are easier to produce and have potential use in clinical settings .
Methods of Application: Biological assays and in vitro studies are conducted to test the efficacy of these compounds against different types of cells and microbes .
Results: Research has shown that indole derivatives can effectively treat cancer cells and microbes, with various compounds exhibiting significant biological properties .
Methods of Application: Pharmacokinetic and pharmacodynamic studies are performed to understand the interaction of these compounds with biological systems and their metabolism .
Results: Indole derivatives have been found to possess activities such as antiviral, anti-inflammatory, and anticancer, with some showing selectivity in inhibiting specific viruses .
Methods of Application: The compound is used in the synthesis of proteins and peptides, and in the study of protein interactions and functions .
Results: The use of this compound in proteomics has facilitated the understanding of protein structures and functions, contributing to advancements in the field .
Methods of Application: The compound is incorporated into materials to enhance their photophysical and electrochemical properties, making them suitable for use in energy-related applications .
Results: Studies have demonstrated the potential of indole derivatives in creating flexible organic solar cells with good efficiency and stability under various conditions .
Methods of Application: These compounds are tested in animal models for diseases such as Alzheimer’s and Parkinson’s, where they are administered and their effects on neurological function are monitored .
Results: Some derivatives have shown promise in improving cognitive functions and reducing neurodegeneration in preliminary studies .
Methods of Application: The compound is applied to crops in controlled experiments to assess its effects on growth, yield, and resistance to pests .
Results: Studies have indicated that certain indole derivatives can enhance plant growth and yield while providing resistance to various pests .
Methods of Application: These compounds are introduced into contaminated environments to observe their interaction with and breakdown of toxic substances .
Results: There is evidence that indole derivatives can assist in the breakdown of complex pollutants, making them valuable for environmental cleanup efforts .
Methods of Application: The compound is used as a reagent in chemical analyses to detect the presence of various biological molecules .
Results: The use of indole derivatives has led to more sensitive and accurate detection methods in biochemical assays .
Methods of Application: The compound is used to create nanoparticles that can be used for drug delivery or imaging in medical settings .
Results: Research has shown that indole-based nanoparticles can be effective in targeted drug delivery systems, improving the efficacy of treatments .
Methods of Application: Genetically modified organisms are engineered to produce indole derivatives, which are then harvested and purified .
Results: This approach has enabled the production of valuable indole compounds in an efficient and sustainable manner .
Methods of Application: Researchers are investigating the electrochemical properties of derivatives of this compound to enhance the efficiency and stability of organic solar cells .
Results: Initial studies have shown promising results, with certain derivatives demonstrating good efficiency and stability, which could be beneficial for wearable and flexible electronics .
Methods of Application: These compounds are synthesized and tested in various biological assays to assess their protective effects against neuronal damage .
Results: Some derivatives have shown significant neuroprotective effects, comparable to existing treatments, and have demonstrated potential in reducing cerebral infarction rates in animal models .
Methods of Application: These materials are used as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .
Results: The application of these materials has been shown to enable the capture of CO2 from dilute sources and its conversion into higher-value products .
Methods of Application: Compounds are prepared and tested in vitro for their inhibitory activity against a range of RNA and DNA viruses .
Results: Certain derivatives have demonstrated inhibitory activity with high selectivity indices, making them potent antiviral agents .
Safety And Hazards
特性
IUPAC Name |
(6-amino-2,3-dihydroindol-1-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-10-4-3-8-5-6-14(11(8)7-10)12(15)9-1-2-9/h3-4,7,9H,1-2,5-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWQDPSPRYTBJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylcarbonyl)indolin-6-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

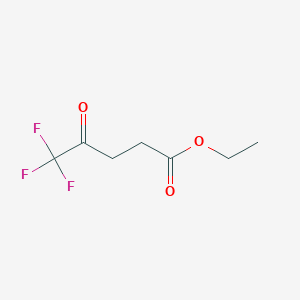
![Spiro[2.7]decan-4-one](/img/structure/B1317323.png)
![Furo[3,2-B]pyridin-2(3H)-one](/img/structure/B1317326.png)
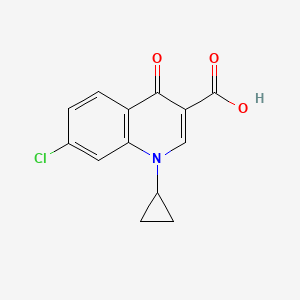
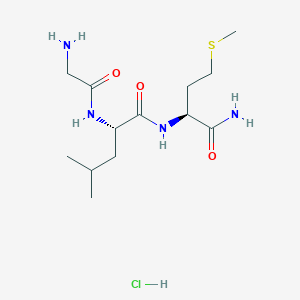
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1317329.png)
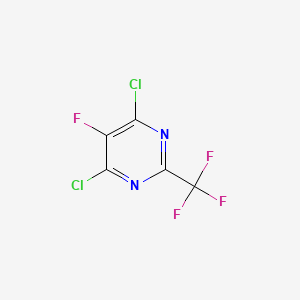
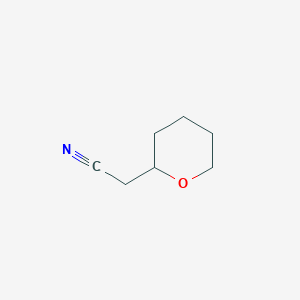
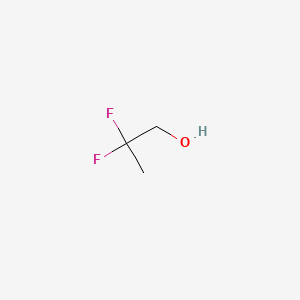
![[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B1317341.png)
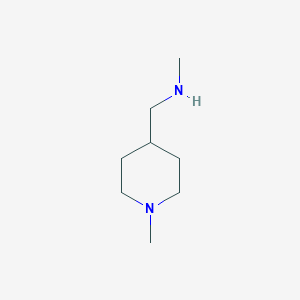
![6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1317350.png)
